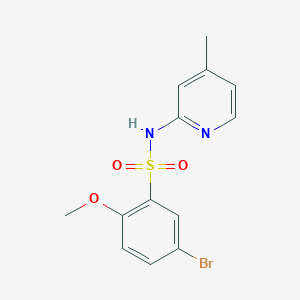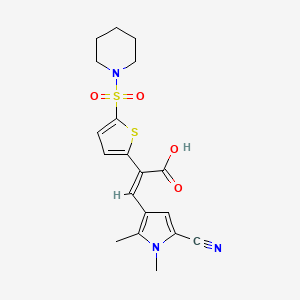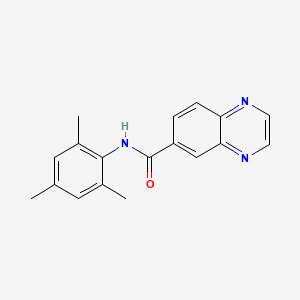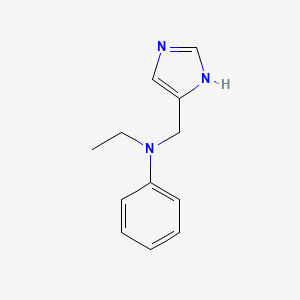
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates a wide range of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. In recent years, GSK-3 inhibitors have emerged as promising therapeutic agents for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide by 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which in turn results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, its selectivity for 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide over other kinases, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibitors that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves several steps. The starting material is 2-bromo-5-methoxybenzenesulfonamide, which is reacted with 4-methyl-2-pyridinemethanol to form the intermediate 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. The intermediate is then purified by column chromatography to obtain the final product. The synthesis method of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, which makes it a promising candidate for the treatment of various diseases. Several studies have investigated the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on different cell lines and animal models. For example, one study showed that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibited the proliferation of breast cancer cells by inducing apoptosis. Another study demonstrated that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide improved glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)12-8-10(14)3-4-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIFJPNSRJGVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
